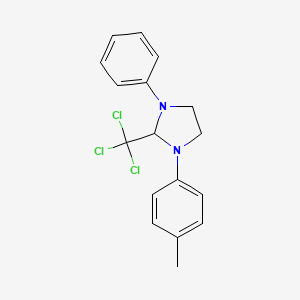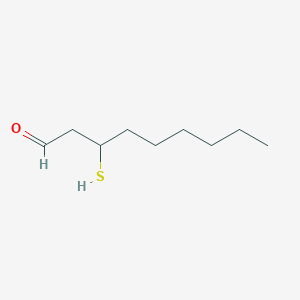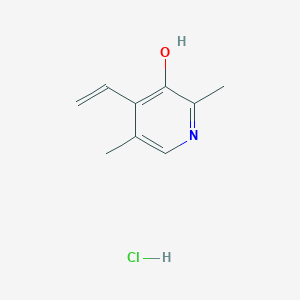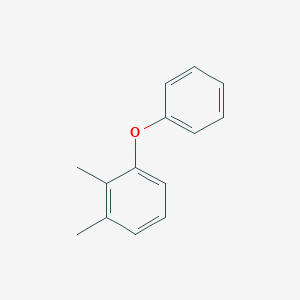
1,2-Dimethyl-3-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-3-phenoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two methyl groups at the 1 and 2 positions and a phenoxy group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-3-phenoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution and multistep synthesis.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale electrophilic aromatic substitution reactions. These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-3-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, quinones, and other oxygenated compounds .
Applications De Recherche Scientifique
1,2-Dimethyl-3-phenoxybenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-3-phenoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound can form stable intermediates, which then undergo further reactions to exert its effects. The specific pathways and targets depend on the nature of the substituents and the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethylbenzene (o-Xylene): Similar in structure but lacks the phenoxy group.
3-Phenoxybenzene: Similar but lacks the methyl groups at the 1 and 2 positions.
1,2-Dimethyl-4-phenoxybenzene: Similar but with the phenoxy group at the 4 position instead of the 3 position.
Uniqueness
1,2-Dimethyl-3-phenoxybenzene is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
61343-88-2 |
|---|---|
Formule moléculaire |
C14H14O |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
1,2-dimethyl-3-phenoxybenzene |
InChI |
InChI=1S/C14H14O/c1-11-7-6-10-14(12(11)2)15-13-8-4-3-5-9-13/h3-10H,1-2H3 |
Clé InChI |
NJDSBHJSXKXNMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)OC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


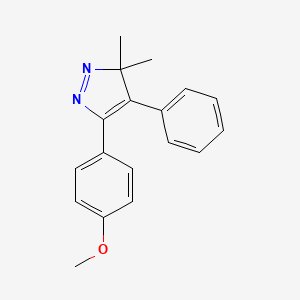
![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
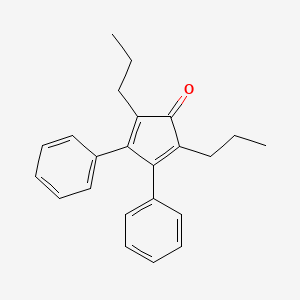
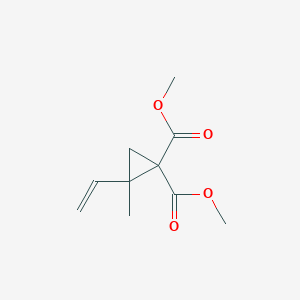
![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)
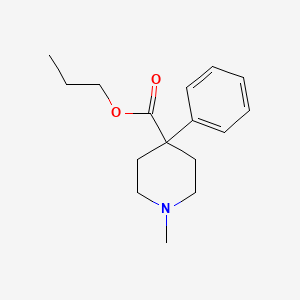
![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)
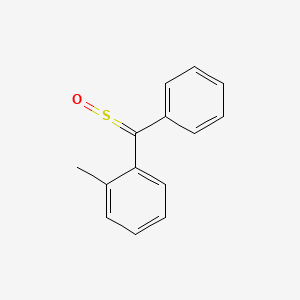
![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
![2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one](/img/structure/B14586203.png)
